1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium)

Description

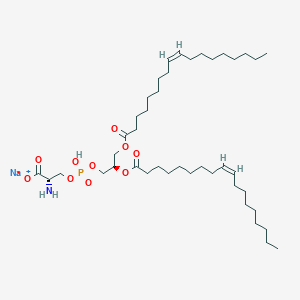

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt) (DOPS) is a synthetic phospholipid characterized by two oleoyl (18:1) acyl chains esterified to a glycerol backbone and a negatively charged L-serine head group. Its sodium counterion ensures solubility in aqueous systems, making it a critical component in membrane biology and nanotechnology research. DOPS is widely used to model lipid bilayers, study apoptosis signaling pathways, and investigate membrane-protein interactions due to its anionic properties . It is commercially available at ~95% purity (e.g., Sigma-Aldrich, Avanti Polar Lipids) and stored at -20°C for stability .

Properties

Molecular Formula |

C42H77NNaO10P |

|---|---|

Molecular Weight |

810.0 g/mol |

IUPAC Name |

sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate |

InChI |

InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/b19-17-,20-18-;/t38-,39+;/m1./s1 |

InChI Key |

KPHZNDUWYZIXFY-YORIBCANSA-M |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)[O-])N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+] |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+] |

Origin of Product |

United States |

Preparation Methods

H-Phosphonate Intermediate Method

The H-phosphonate approach is a cornerstone for synthesizing DOPS with high stereochemical fidelity. This method involves coupling protected glycerol derivatives with oleoyl chloride and serine moieties. Key steps include:

- Synthesis of Triethylamine H-Phosphonate (TEAHP) intermediates : Starting from 2,3-isopropylidene-sn-glycerol, sequential protection and phosphorylation yield TEAHP intermediates with >90% purity.

- Transphosphatidylation : TEAHP intermediates react with L-serine under acidic conditions, using diphenyl H-phosphonate as a coupling agent. This step achieves yields of 72–95%.

Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 20–70°C | |

| Solvent | Dichloromethane (DCM) | |

| Catalyst | Pyridine/DIPEA | |

| Yield | 72–95% |

Wittig Reaction for Deuterium-Labeled DOPS

Deuterium-labeled DOPS is synthesized for NMR studies via a Wittig reaction:

- Deuterated nonanal preparation : [C11-²H₂]nonanal is generated through hydrazine reduction of methyl hydrogen nonanedioate, achieving >75% yield.

- Oleic acid coupling : The deuterated aldehyde reacts with methyl 9-chlorononanoate, yielding 60–70% cis-oleic acid.

- Phospholipid assembly : The labeled oleic acid is esterified to glycerol-3-phosphate, followed by serine conjugation.

Key Advantage : Enables precise study of membrane dynamics via ²H-NMR quadrupolar splitting.

Enzymatic Synthesis Using Phospholipase D

Transphosphatidylation in Homogeneous Media

Phospholipase D (PLD)-catalyzed transphosphatidylation dominates industrial-scale DOPS production due to its efficiency and green chemistry profile:

- Substrates : Phosphatidylcholine (PC) and L-serine.

- Reaction System : Aqueous media with detergents (e.g., Triton X-100) or solvents (e.g., ethyl acetate) to solubilize PC.

- Optimized Conditions :

Mechanism : PLD cleaves the phosphatidyl headgroup from PC and transfers it to serine, minimizing hydrolysis to phosphatidic acid.

Solvent-Free Enzymatic Processes

Recent patents describe solvent-free systems using immobilized PLD on mesoporous silica:

- Advantages : Eliminates organic solvents, reduces downstream purification.

- Productivity : 15 g/L/h with >95% conversion.

Purification and Isolation

Chromatographic Techniques

Solvent Extraction

- Diphasic Systems : Heptane/methanol (2:1 v/v) isolates DOPS with >99% purity.

- Ethanol Precipitation : Removes PLD and proteins, yielding phospholipid fractions with <0.5% impurities.

Analytical Validation

Structural Confirmation

Purity Assessment

- HPLC : C18 columns with evaporative light scattering detecters (ELSD) achieve baseline separation (RT: 12.3 min).

- Thin-Layer Chromatography (TLC) : Rₓ = 0.4 in chloroform/methanol/water (65:25:4).

Industrial-Scale Production Metrics

| Method | Scale (kg/batch) | Purity (%) | Cost ($/g) |

|---|---|---|---|

| Chemical Synthesis | 1–10 | 95–98 | 120–150 |

| Enzymatic Synthesis | 50–100 | 98–99.5 | 80–100 |

Challenges and Innovations

- Oxidative Degradation : Oleoyl chains are prone to peroxidation. Solutions include nitrogen blanketing and antioxidants (e.g., BHT).

- Enzyme Stability : Immobilized PLD retains >90% activity after 10 cycles via covalent attachment to epoxy-functionalized resins.

Chemical Reactions Analysis

Hydrolysis Reactions

DOPS undergoes hydrolysis under enzymatic or acidic/basic conditions, leading to structural degradation :

Enzymatic Hydrolysis:

-

Phospholipase A2 (PLA2) cleaves the ester bond at the sn-2 position, releasing oleic acid and lysophosphatidylserine.

-

Phospholipase C (PLC) targets the phosphate group, yielding diacylglycerol and phosphoserine.

Chemical Hydrolysis:

-

Acidic conditions (pH < 3) hydrolyze ester bonds, producing free fatty acids and glycerol-phosphoserine.

-

Alkaline conditions (pH > 10) accelerate ester bond cleavage but degrade the serine headgroup.

| Hydrolysis Type | Conditions | Major Products | Applications |

|---|---|---|---|

| Enzymatic (PLA2) | 37°C, pH 7.4 | Lysophosphatidylserine, oleate | Lipid signaling studies |

| Acid-catalyzed | HCl (1M), 70°C, 24 hrs | Glycerol-phosphoserine, oleic acid | Stability testing |

Transesterification Reactions

DOPS participates in transesterification to modify its acyl chains, enabling tailored lipid derivatives :

Reaction Mechanism:

-

Methanol or ethanol acts as nucleophiles in the presence of catalysts (e.g., lipases or metal alkoxides).

-

Oleoyl groups at sn-1 or sn-2 positions are replaced with shorter or saturated acyl chains.

| Transesterification | Reagents/Conditions | Modified Product | Functional Impact |

|---|---|---|---|

| Enzymatic (Lipase B) | Ethanol, 45°C, 48 hrs | 1-palmitoyl-2-oleoyl-PS | Enhanced membrane rigidity |

| Chemical (NaOMe) | Methanol, 60°C, 12 hrs | 1,2-dipalmitoyl-PS | Improved oxidative stability |

Oxidation and Stability

While not a direct reaction pathway, DOPS is susceptible to oxidation due to its unsaturated oleoyl chains :

-

Autoxidation: Double bonds in oleic acid react with oxygen, forming hydroperoxides and aldehydes.

-

Light-induced degradation: UV exposure accelerates peroxidation, reducing membrane stability.

| Stability Factor | Conditions | Degradation Products | Mitigation Strategies |

|---|---|---|---|

| Oxidative stress | 25°C, atmospheric O₂ | Hydroperoxides, malondialdehyde | Storage under argon, -20°C |

| Photodegradation | UV light (λ = 254 nm) | Fragmented acyl chains | Amber vials, dark storage |

Interaction with Divalent Cations

DOPS forms complexes with Ca²⁺ and Mg²⁺, critical for its role in membrane fusion and coagulation :

| Cation | Binding Affinity (Kd) | Structural Impact | Biological Relevance |

|---|---|---|---|

| Ca²⁺ | 0.1–1.0 mM | Induces membrane curvature | Vesicle fusion, apoptosis |

| Mg²⁺ | 1–5 mM | Stabilizes lipid headgroups | Platelet mimicry studies |

Key Research Findings

Scientific Research Applications

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine sodium salt, also known as DOPS, is a phospholipid with diverse applications in scientific research, particularly in the study of cell membranes, liposome technology, and nanotechnology . DOPS contains oleic acid at the sn-1 and sn-2 positions, which contributes to its amphiphilic nature and is essential for membrane formation and stability. Due to its serine head group, this high-purity phospholipid is useful in researching cell apoptosis and membrane protein localization signaling pathways .

Scientific Research Applications

Lipid Membranes and Liposome Technology

DOPS is a key component in creating artificial cell membranes, which are helpful in understanding membrane dynamics and interactions . It can be utilized in the formation of unilamellar vesicles to study membrane structure curvature and in supported lipid bilayers to examine the impact of various support materials on lipid redistribution between membrane leaflets .

Cell Signaling Pathways

Due to its serine head group, DOPS is particularly useful in researching the signaling pathways of cell apoptosis and membrane protein localization . It has been shown to modulate signaling pathways by affecting protein kinases and phosphatases, particularly protein kinase C (PKC), which is involved in numerous signaling cascades.

Biophysical Research

In biophysical research, DOPS is employed to investigate the properties of lipid bilayers and the effects of lipid composition on membrane fluidity and phase behavior .

Nanotechnology

DOPS is utilized to construct lipid-based nanoparticles for studying targeted delivery mechanisms and the physicochemical properties of nanoscale systems .

DNA Vectors

1,2-Dioleoyl-sn-glycero-3-PS (sodium salt) can be used in lipid mixtures with DOPC and DOPE as effective nontoxic and nonviral DNA vectors .

Coagulation Studies

DOPS has been used, along with DOPC and DOPE, in lipid mixtures to mimic platelet membranes for coagulation studies.

Biological Activities

DOPS exhibits several biological activities that make it a valuable compound in research and therapeutic contexts:

Anticancer Activity

Research indicates that DOPS-containing nanovesicles exhibit cytotoxic effects against cancer cell lines such as SK-MEL-28. In vivo studies have demonstrated that these vesicles can reduce tumor volume in squamous cell carcinoma mouse models.

Coagulation Studies

DOPS has been utilized to mimic platelet membranes in coagulation studies. Its ability to form lipid mixtures with other phospholipids like DOPC and DOPE enhances its application in understanding blood coagulation mechanisms.

Liposome Formation

DOPS is instrumental in the formation of liposomes, which are used as non-toxic vectors for DNA delivery . This property is particularly valuable in gene therapy applications where safe delivery systems are paramount.

Data Table: Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium) involves its integration into lipid bilayers and interaction with cellular membranes . It can form liposomes that encapsulate DNA, facilitating its delivery into cells. The compound’s molecular targets include membrane proteins and receptors, and it can influence pathways related to membrane fusion and signal transduction .

Comparison with Similar Compounds

Key Phospholipids for Comparison:

- DOPS (1,2-Dioleoyl-sn-glycero-3-phospho-L-serine, sodium salt)

- DOPC (1,2-Dioleoyl-sn-glycero-3-phosphocholine)

- DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine)

- DOPG (1,2-Dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt)

Table 1: Comparative Properties

| Property | DOPS | DOPC | DOPE | DOPG |

|---|---|---|---|---|

| Head Group | L-Serine | Choline | Ethanolamine | Glycerol |

| Charge (pH 7.4) | Negatively charged (-1) | Zwitterionic (neutral) | Zwitterionic (neutral) | Negatively charged (-1) |

| Acyl Chains | Dioleoyl (18:1) | Dioleoyl (18:1) | Dioleoyl (18:1) | Dioleoyl (18:1) |

| Phase Behavior | Prefers lamellar phases | Forms stable bilayers | Promotes hexagonal phases | Lamellar or micellar phases |

| Key Applications | Apoptosis signaling, membrane-protein interactions | Neutral membrane models, liposome stability | Membrane fusion, transfection | Bacterial membrane mimics, anionic studies |

DOPS vs. DOPC

- Charge-Dependent Interactions : DOPS’s negative charge facilitates binding to cationic proteins (e.g., α-synuclein) and ions (e.g., Ca²⁺), unlike neutral DOPC. This property is exploited in studies of amyloid formation and ion channel regulation .

- Membrane Dynamics : DOPC forms stable, neutral bilayers ideal for structural studies, while DOPS introduces curvature stress and electrostatic interactions, altering membrane permeability .

DOPS vs. DOPE

- Fusion Properties: DOPE’s cone-shaped geometry promotes non-lamellar (hexagonal) phases, enhancing membrane fusion in drug delivery systems.

- Cellular Signaling : DOPS is enriched in apoptotic cell membranes, where externalized phosphatidylserine (PS) signals phagocytosis. DOPE lacks this signaling role .

DOPS vs. DOPG

- Head Group Specificity : Both are anionic, but DOPG’s glycerol head group mimics bacterial membranes, while DOPS’s serine group is critical for eukaryotic signaling (e.g., blood clotting, synaptic vesicle trafficking) .

- Protein Binding : DOPS selectively interacts with PS-specific receptors (e.g., Tim-4), whereas DOPG binds to antimicrobial peptides .

Case Studies

Liposome Formulations :

- DOPS:DOPC (3:1) mixtures enhance DNA encapsulation efficiency due to charge-mediated compaction, outperforming DOPE-based carriers in stability .

- DOPG:DOPS blends are used to reconstitute acid-sensing ion channels (ASICs), where DOPS modulates pH-dependent gating .

Membrane Protein Studies :

- DOPS-containing proteoliposomes show higher CtrB transporter activity compared to DMPC-DOPS mixtures, highlighting lipid head group specificity .

Biological Activity

1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) is a phospholipid that has garnered significant attention in biological and biomedical research due to its unique properties and functions. This article provides an in-depth examination of the biological activity of DOPS, including its role in cellular processes, applications in drug delivery, and implications in disease mechanisms.

DOPS is a phospholipid characterized by its two oleoyl fatty acid chains and a serine head group. Its chemical structure is represented as follows:

- Molecular Formula : C42H77NNaO10P

- CAS Number : 90693-88-2

DOPS is soluble in organic solvents and forms stable bilayers, making it suitable for various applications in membrane biology and nanotechnology.

Membrane Dynamics

DOPS plays a critical role in the formation and stability of lipid bilayers. It mimics the composition of natural membranes, particularly those found in platelets, which are essential for coagulation studies. Research indicates that DOPS enhances membrane fluidity and influences the phase behavior of lipid assemblies, which is crucial for understanding membrane dynamics .

Cell Signaling and Apoptosis

The serine head group of DOPS is particularly relevant in apoptosis signaling pathways. DOPS has been shown to interact with various proteins involved in cell death processes, influencing the localization and activity of apoptotic factors. For instance, studies have demonstrated that DOPS can modulate the clustering of NINJ1, a protein implicated in pyroptotic cell death, thereby affecting cellular integrity during inflammatory responses .

Applications in Drug Delivery

DOPS is extensively utilized in the development of drug delivery systems due to its biocompatibility and ability to form liposomes. These liposomes can encapsulate therapeutic agents, enhancing their stability and bioavailability. Recent studies have highlighted the use of DOPS-containing liposomes for targeted delivery mechanisms, particularly in cancer therapy .

Case Study: Lipid-Based Nanoparticles

A notable application of DOPS is in the construction of lipid-based nanoparticles for vaccine delivery. For example, DOPS was incorporated into nanoparticles designed to enhance immune responses against specific antigens. The presence of DOPS significantly improved dendritic cell maturation and cytokine secretion, indicating its potential as an adjuvant in vaccine formulations .

Table 1: Summary of Key Studies on DOPS

Q & A

Q. What experimental design considerations are critical when incorporating DOPS into model lipid membranes for biophysical studies?

DOPS is frequently used to mimic negatively charged biological membranes due to its phosphatidylserine (PS) headgroup. For liposome preparation, combine DOPS with neutral lipids like DOPC or DOPE in chloroform, followed by solvent evaporation and hydration in buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). Extrusion through polycarbonate membranes (100–200 nm pores) ensures uniform unilamellar vesicles . Validate membrane charge and homogeneity using zeta potential measurements and dynamic light scattering (DLS) .

Q. How does DOPS enhance the stability and functionality of lipid-based DNA delivery systems compared to cationic lipids?

DOPS, when mixed with DOPC and DOPE in optimized molar ratios (e.g., 2:1 DOPC:DOPS for negative charge), forms non-toxic, non-viral DNA carriers. Its anionic nature reduces cytotoxicity associated with cationic lipids. Methodologically, encapsulate DNA via thin-film hydration or microfluidics, and assess transfection efficiency using fluorescence-labeled DNA and confocal microscopy .

Q. What safety protocols are essential when handling DOPS in laboratory settings?

DOPS should be stored at -20°C in airtight containers to prevent oxidation. Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact. For lipid film preparation, work in a fume hood to minimize chloroform exposure. Dispose of waste according to institutional guidelines for organic solvents .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in experimental outcomes when DOPS purity varies between suppliers?

Purity impacts membrane behavior (e.g., phase separation, protein binding). Verify lipid purity via HPLC or thin-layer chromatography (TLC). For studies requiring high reproducibility, standardize suppliers (e.g., Avanti Polar Lipids, ≥98% purity) and pre-treat DOPS with chelators (e.g., EDTA) to remove trace metals that accelerate oxidation .

Q. What methodologies are effective for studying DOPS-mediated membrane curvature sensing in septin or cavin protein assays?

Incorporate DOPS into giant unilamellar vesicles (GUVs) or supported lipid bilayers (SLBs) with curvature-inducing agents (e.g., BAR domain proteins). Use fluorescence microscopy with curvature-sensitive dyes (e.g., LAURDAN) or Förster resonance energy transfer (FRET) to track protein localization. For septin studies, combine DOPS with DOPC (4:1 molar ratio) and monitor assembly via total internal reflection fluorescence (TIRF) microscopy .

Q. How does DOPS oxidation affect membrane dynamics, and how can this be mitigated in long-term experiments?

DOPS’s unsaturated oleoyl chains are prone to oxidation, altering membrane permeability and protein interactions. Add antioxidants (e.g., 0.1 mM α-tocopherol) to lipid mixtures or use argon gas during storage. Monitor oxidation via malondialdehyde (MDA) assays or mass spectrometry. For oxidation-prone studies (e.g., apoptosis signaling), substitute with saturated analogs (e.g., 1,2-dipalmitoyl-PS) .

Q. What advanced techniques resolve contradictions in DOPS-dependent lipid redistribution between membrane leaflets?

Conflicting data on lipid asymmetry may arise from experimental models (e.g., vesicles vs. cells). Use asymmetric SLBs with DOPS in the inner leaflet and quantify flip-flop via fluorescence quenching assays. Alternatively, employ scramblases or ATP-dependent flippases in proteoliposomes to mimic physiological lipid movement .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.